2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide
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Overview
Description
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and other proteins, resulting in therapeutic effects.
Comparison with Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and have comparable chemical properties.
1,2,4-Triazole derivatives: These compounds are widely studied for their biological activities and have similar applications in medicinal chemistry.
Uniqueness: 2-Amino-2-methyl-3-(1H-1,2,4-triazol-1-YL)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11N5O |
---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C6H11N5O/c1-6(8,5(7)12)2-11-4-9-3-10-11/h3-4H,2,8H2,1H3,(H2,7,12) |
InChI Key |
NHYCNAZRERLZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC=N1)(C(=O)N)N |
Origin of Product |
United States |
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